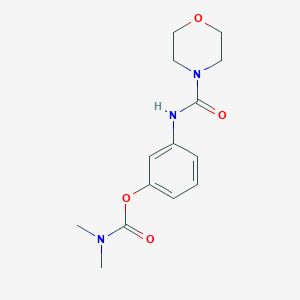

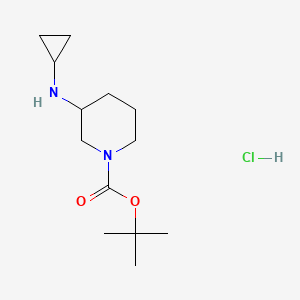

3-(Morpholine-4-carboxamido)phenyl dimethylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of morpholines, including 3-(Morpholine-4-carboxamido)phenyl dimethylcarbamate, has been a subject of significant research. A common starting point for the preparation of morpholines is 1,2-amino alcohols and their derivatives . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular structure of 3-(Morpholine-4-carboxamido)phenyl dimethylcarbamate consists of a morpholine ring attached to a phenyl ring through a carbamate linkage. The morpholine ring contains two heteroatoms, oxygen and nitrogen .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3-(Morpholine-4-carboxamido)phenyl dimethylcarbamate, focusing on six unique applications:

Pharmaceutical Development

3-(Morpholine-4-carboxamido)phenyl dimethylcarbamate is being explored for its potential as a pharmaceutical intermediate . Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new drugs, particularly in the treatment of neurological disorders and cancer .

Agricultural Chemistry

This compound is also studied for its use in pesticide formulations . Its ability to disrupt specific biological pathways in pests makes it a promising candidate for developing new, more effective pesticides that can help in managing resistant pest populations.

Material Science

In material science, 3-(Morpholine-4-carboxamido)phenyl dimethylcarbamate is investigated for its role in polymer synthesis . It can act as a monomer or a cross-linking agent, contributing to the development of polymers with unique properties such as enhanced durability, flexibility, and resistance to environmental degradation.

Medicinal Chemistry

This compound is being studied for its potential as a lead compound in medicinal chemistry. Its ability to interact with various biological targets makes it a valuable starting point for the synthesis of new therapeutic agents aimed at treating a range of diseases .

Synthetic Organic Chemistry

In synthetic organic chemistry, 3-(Morpholine-4-carboxamido)phenyl dimethylcarbamate is used as a building block for the synthesis of more complex molecules. Its versatility and reactivity make it a useful intermediate in the construction of diverse chemical structures.

These applications highlight the versatility and importance of 3-(Morpholine-4-carboxamido)phenyl dimethylcarbamate in various fields of scientific research. Each application leverages its unique chemical properties to address specific challenges and advance knowledge in different domains.

Springer Smolecule Benchchem : Springer : Smolecule : Benchchem

Safety and Hazards

3-(Morpholine-4-carboxamido)phenyl dimethylcarbamate is not intended for human or veterinary use and is for research use only. Specific safety and hazard information for this compound is not provided in the search results.

Relevant Papers The search results include a paper on the recent progress in the synthesis of morpholines . This paper describes advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds . Another paper provides an updated review on morpholine derivatives and their pharmacological actions .

properties

IUPAC Name |

[3-(morpholine-4-carbonylamino)phenyl] N,N-dimethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4/c1-16(2)14(19)21-12-5-3-4-11(10-12)15-13(18)17-6-8-20-9-7-17/h3-5,10H,6-9H2,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIYSQXCISNTBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC=CC(=C1)NC(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Morpholine-4-carboxamido)phenyl dimethylcarbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[b]thiophen-2-yl(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2510065.png)

![3,4-difluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2510067.png)

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2510074.png)

![Tert-butyl 2-[(2R,4S)-4-fluoropyrrolidin-2-yl]acetate](/img/structure/B2510077.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2510085.png)

![1-(6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2510086.png)

![8-(2,4-Dimethylphenyl)-3-hexyl-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2510087.png)